molecular formula C10H15IN2O2 B2484697 Ethyl 5-iodo-2-(2-methylpropyl)pyrazole-3-carboxylate CAS No. 2226182-95-0

Ethyl 5-iodo-2-(2-methylpropyl)pyrazole-3-carboxylate

Cat. No.: B2484697
CAS No.: 2226182-95-0
M. Wt: 322.146
InChI Key: XOVAUMHFBMHTEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-iodo-2-(2-methylpropyl)pyrazole-3-carboxylate is a compound that falls under the category of pyrazoles . Pyrazoles are a class of five-membered heterocyclic aromatic ring molecules comprising two nitrogen (N) atoms and three carbon © atoms . This compound is a powder in physical form .


Molecular Structure Analysis

The molecular structure of pyrazoles, including this compound, is characterized by a five-membered ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms . The specific molecular structure of this compound can be determined using computational methods or experimental techniques such as X-ray crystallography .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, purity, and physical form . It is a powder in physical form . The compound has a molecular weight of 308.12 .

Safety and Hazards

The safety information for Ethyl 5-iodo-2-(2-methylpropyl)pyrazole-3-carboxylate indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

ethyl 5-iodo-2-(2-methylpropyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15IN2O2/c1-4-15-10(14)8-5-9(11)12-13(8)6-7(2)3/h5,7H,4,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOVAUMHFBMHTEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(C)C)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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